4-(2-Methylphenyl)-6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(2-Methylphenyl)-6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of two methylphenyl groups attached to a dihydropyridine ring, along with a carbonitrile group. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
4-(2-Methylphenyl)-6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, dihydropyridines are known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar pharmacological properties.
Nicardipine: A dihydropyridine used in the treatment of hypertension.
Uniqueness
4-(2-Methylphenyl)-6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methylphenyl groups and a carbonitrile group distinguishes it from other dihydropyridines, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H16N2O |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(2-methylphenyl)-6-(3-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O/c1-13-6-5-8-15(10-13)19-11-17(18(12-21)20(23)22-19)16-9-4-3-7-14(16)2/h3-11H,1-2H3,(H,22,23) |
InChI Key |
AVTZZYIQMMVKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CC=C3C |
Origin of Product |
United States |
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